molecular formula C23H25N B12711401 1H-Pyrrole, 2-(4-cyclohexylphenyl)-5-methyl-1-phenyl- CAS No. 91306-75-1

1H-Pyrrole, 2-(4-cyclohexylphenyl)-5-methyl-1-phenyl-

Cat. No.: B12711401
CAS No.: 91306-75-1
M. Wt: 315.5 g/mol
InChI Key: SQUOPUNBVWHMIE-UHFFFAOYSA-N
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Description

1H-Pyrrole, 2-(4-cyclohexylphenyl)-5-methyl-1-phenyl- is a complex organic compound that belongs to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom

Preparation Methods

The synthesis of 1H-Pyrrole, 2-(4-cyclohexylphenyl)-5-methyl-1-phenyl- involves several steps, typically starting with the preparation of the pyrrole ring. One common method involves the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine to form the pyrrole ring. The specific substituents, such as the cyclohexylphenyl and phenyl groups, are introduced through subsequent reactions, often involving Grignard reagents or organolithium compounds. Industrial production methods may involve optimized reaction conditions, such as controlled temperatures and pressures, to maximize yield and purity.

Chemical Reactions Analysis

1H-Pyrrole, 2-(4-cyclohexylphenyl)-5-methyl-1-phenyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific substituents.

    Substitution: Electrophilic substitution reactions are common, where the pyrrole ring reacts with electrophiles such as halogens or nitro groups, often in the presence of a Lewis acid catalyst.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, but they typically include various substituted pyrroles and pyrrole derivatives.

Scientific Research Applications

1H-Pyrrole, 2-(4-cyclohexylphenyl)-5-methyl-1-phenyl- has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development, particularly in the design of anti-inflammatory and anticancer agents.

    Industry: The compound’s stability and reactivity make it valuable in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1H-Pyrrole, 2-(4-cyclohexylphenyl)-5-methyl-1-phenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1H-Pyrrole, 2-(4-cyclohexylphenyl)-5-methyl-1-phenyl- can be compared with other similar compounds, such as:

    1H-Pyrrole, 2-methyl-: This compound has a simpler structure with only a methyl group as a substituent, making it less complex and potentially less versatile in its applications.

    Phenylboronic acid: While not a pyrrole, this compound also contains a phenyl group and is used in organic synthesis. Its reactivity and applications differ significantly from those of the pyrrole compound.

    2-(4-Cyclohexylphenyl)-1-(4-fluorophenyl)-5-methyl-1H-pyrrole:

Properties

CAS No.

91306-75-1

Molecular Formula

C23H25N

Molecular Weight

315.5 g/mol

IUPAC Name

2-(4-cyclohexylphenyl)-5-methyl-1-phenylpyrrole

InChI

InChI=1S/C23H25N/c1-18-12-17-23(24(18)22-10-6-3-7-11-22)21-15-13-20(14-16-21)19-8-4-2-5-9-19/h3,6-7,10-17,19H,2,4-5,8-9H2,1H3

InChI Key

SQUOPUNBVWHMIE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)C4CCCCC4

Origin of Product

United States

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